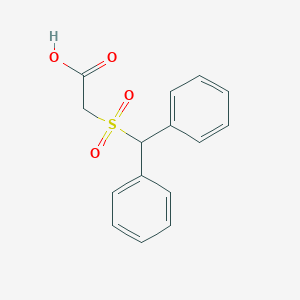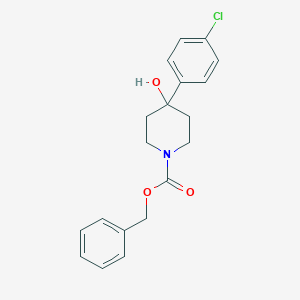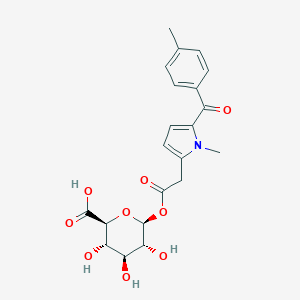
Tolmetin glucuronide
Descripción general
Descripción
Tolmetin glucuronide is a major phase II metabolite of tolmetin . It has been classified into a ‘warning’ category in terms of its potential to cause idiosyncratic drug toxicity, based on its half-life in several in vitro systems .
Synthesis Analysis
The synthesis of Tolmetin glucuronide involves microbial biotransformation, mammalian S9/microsome preparations, and proprietary late-stage chemical synthesis screens . These methods are scalable to provide gram amounts of O-, acyl, N– and N-carbamoyl glucuronides .Molecular Structure Analysis
The molecular formula of Tolmetin glucuronide is C21H23NO9 . Its molecular weight is 433.41 .Chemical Reactions Analysis
Tolmetin glucuronide has been shown to be chemically more reactive than the corresponding acyl glucuronides . The resultant acyl glucuronides are esters, which can react covalently with proteins via two mechanisms .Aplicaciones Científicas De Investigación
Prodrug Design and Therapeutic Applications
Tolmetin glucuronide can be used in the design of prodrugs . A prodrug is a pharmacologically inactive compound that can be converted into an active drug by metabolic biotransformation . This approach improves the biopharmaceutical, physicochemical, or pharmacokinetic properties of pharmacologically active agents .
Pharmacokinetics Research
Tolmetin glucuronide is used in pharmacokinetics research . In a study, the pharmacokinetics and irreversible binding of Tolmetin and its glucuronic acid esters were investigated in elderly volunteers after a single dose of Tolmetin . The results showed a strong correlation between the level of binding and exposure to the glucuronide or its isomer .
Irreversible Binding to Albumin
Tolmetin glucuronide has been found to irreversibly bind to albumin . This property is significant as it can influence the drug’s distribution and elimination in the body .
Drug Safety and Toxicity Investigations
The irreversible binding of Tolmetin glucuronide to proteins can be studied to understand potential drug safety and toxicity issues. For instance, the accumulation of irreversible binding was observed in a patient treated with Tolmetin . However, no toxic or allergic reactions were observed in this patient .
Mecanismo De Acción
Target of Action
Tolmetin glucuronide, like its parent compound Tolmetin, primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .
Mode of Action
It is known that tolmetin, and by extension its glucuronide metabolite, inhibits prostaglandin synthetase . This inhibition results in a decrease in the plasma level of prostaglandin E . The reduction in prostaglandin synthesis is likely responsible for the anti-inflammatory action of Tolmetin glucuronide .
Biochemical Pathways
Tolmetin glucuronide affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation .
Pharmacokinetics
The pharmacokinetics of Tolmetin glucuronide involves its reversible binding to human serum albumin and plasma . This binding is characterized by the extent and site of binding of Tolmetin, its glucuronides, and their isomeric conjugates . The glucuronide conjugates of Tolmetin bind to a lesser extent than the parent compound . The clearance of Tolmetin glucuronide is predominantly renal .
Result of Action
The primary result of Tolmetin glucuronide’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, leading to a decrease in the inflammatory response . In animal studies, Tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .
Action Environment
The action of Tolmetin glucuronide can be influenced by various environmental factors. For instance, the pH level can significantly affect the protein binding of the parent drugs and their glucuronide conjugates . Additionally, the presence of other drugs known to bind to the same sites can inhibit the binding of Tolmetin and its glucuronide conjugates . It’s also important to note that the compound’s action can be affected by the patient’s physiological state, such as renal function .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFIGCPEYJZFFC-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221824 | |
| Record name | Tolmetin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolmetin glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tolmetin glucuronide | |
CAS RN |
71595-19-2 | |
| Record name | β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71595-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolmetin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071595192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolmetin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolmetin glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolmetin glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tolmetin glucuronide interact with proteins, and what are the downstream effects?
A: Unlike its parent drug tolmetin, tolmetin glucuronide can form covalent bonds with proteins. [] This occurs through two main mechanisms:
Q2: What are the major binding sites of tolmetin glucuronide on human serum albumin (HSA)?
A: Tandem mass spectrometry studies have identified lysine residues as the primary targets for tolmetin glucuronide binding on HSA. [, ] Key binding sites include:
Q3: Does the binding of tolmetin glucuronide to proteins depend on its concentration?
A: Yes, research indicates that the mechanism of tolmetin glucuronide binding to proteins, and thus the resulting adduct structure, is influenced by its concentration. [] At lower concentrations, the formation of imine-linked adducts, where the glucuronic acid moiety is retained, appears to be favored. []
Q4: How stable is tolmetin glucuronide in biological systems?
A: Tolmetin glucuronide exhibits limited stability in biological environments. [, , ] It undergoes rapid degradation in plasma, primarily through enzymatic hydrolysis. [] Acyl migration within the molecule also contributes to its instability. [, ] This instability is influenced by factors like pH, with increased stability observed at lower pH values. []
Q5: Does tolmetin glucuronide bind irreversibly to tissues?
A: Research suggests that tolmetin glucuronide demonstrates irreversible binding to various tissues. [] The extent of binding varies among tissues, with the highest levels observed in blood components, particularly haemolyzed erythrocytes. [] Disruption of red blood cells significantly increases binding, highlighting the importance of cellular integrity in limiting exposure and subsequent adduct formation. []
Q6: What analytical techniques are used to study tolmetin glucuronide and its protein adducts?
A6: Several analytical techniques are employed to investigate tolmetin glucuronide and its interactions with proteins, including:
- High-performance liquid chromatography (HPLC): This technique separates tolmetin glucuronide and its isomers from other components in plasma and urine. []
- Tandem mass spectrometry (MS/MS): This powerful tool is crucial for identifying and characterizing tolmetin glucuronide-protein adducts. [, , ] Techniques like liquid secondary-ion mass spectrometry (LSIMS), matrix-assisted laser desorption ionization (MALDI), and collision-induced dissociation (CID) provide detailed structural information about the adducts and pinpoint specific binding sites on the target protein. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
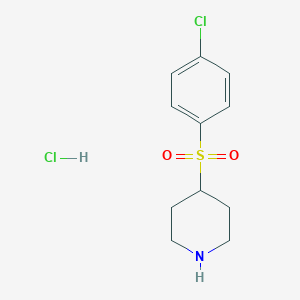


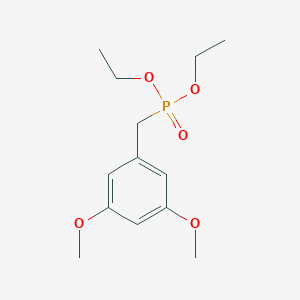
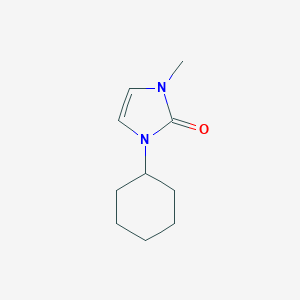
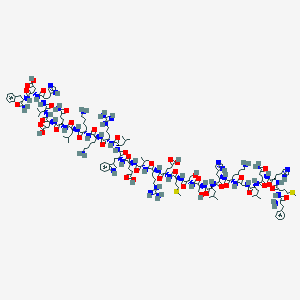

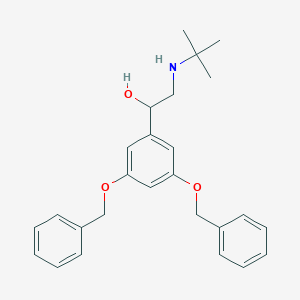
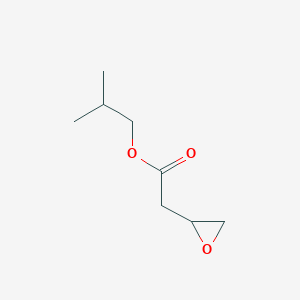
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
